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molecular formula C12H18O B549288 Propofol CAS No. 2078-54-8

Propofol

Cat. No. B549288
M. Wt: 178.27 g/mol
InChI Key: OLBCVFGFOZPWHH-UHFFFAOYSA-N
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Patent
US07229836B2

Procedure details

The polymerisation carried in a manner similar to that Whitcombe et al. The Molar ratio used was of (2,6-diisopropyl)phenyl (4-vinylphenyl) carbonate to crosslinker (ethylenedimethacrylic acid) to 1,1′-azobis(cyclohexanecarbonitrile) (ABCHC) was 1:19:0.125 for bulk and 1:1:0.125 for membranes, 2 ml/g monomers as porogen (toluene). The polymerisation took 48 hors to complete at 60–80° C. for bulk polymer and 24 hours for the membranes.
Name
(2,6-diisopropyl)phenyl (4-vinylphenyl) carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethylenedimethacrylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(=O)(OC1C=CC(C=C)=CC=1)[O:2][C:3]1[C:8]([CH:9]([CH3:11])[CH3:10])=[CH:7][CH:6]=[CH:5][C:4]=1[CH:12]([CH3:14])[CH3:13].C(C=C(C)C(O)=O)CC=C(C)C(O)=O.N(C1(C#N)CCCCC1)=NC1(C#N)CCCCC1>C1(C)C=CC=CC=1>[CH3:11][CH:9]([C:8]1[CH:7]=[CH:6][CH:5]=[C:4]([CH:12]([CH3:14])[CH3:13])[C:3]=1[OH:2])[CH3:10]

Inputs

Step One
Name
(2,6-diisopropyl)phenyl (4-vinylphenyl) carbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC1=C(C=CC=C1C(C)C)C(C)C)(OC1=CC=C(C=C1)C=C)=O
Step Two
Name
ethylenedimethacrylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC=C(C(=O)O)C)C=C(C(=O)O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=NC1(CCCCC1)C#N)C1(CCCCC1)C#N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to complete at 60–80° C. for bulk polymer and 24 hours for the membranes
Duration
24 h

Outcomes

Product
Name
Type
Smiles
CC(C)C=1C=CC=C(C1O)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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